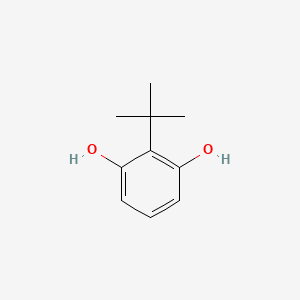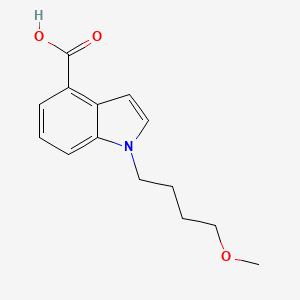
2-Tert-butylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylbenzene-1,3-diol typically involves the hydroxylation of tert-butylbenzene derivatives. One common method is the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride, followed by hydroxylation using suitable oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by controlled hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Tert-butylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks hydroxyl groups, making it less reactive in redox reactions.
2,5-di-tert-butylhydroquinone: Contains hydroxyl groups at the 1,4 positions, leading to different chemical properties and applications.
2-(tert-Butyl)benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 2-Tert-butylbenzene-1,3-diol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions.
Properties
CAS No. |
65567-10-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-tert-butylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,11-12H,1-3H3 |
InChI Key |
BAKOSPCCAAZZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)

![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
